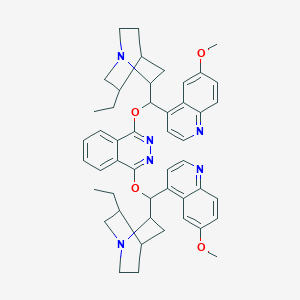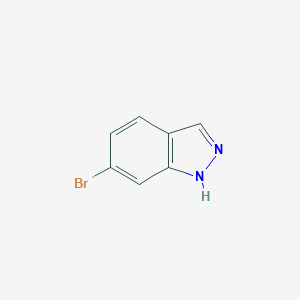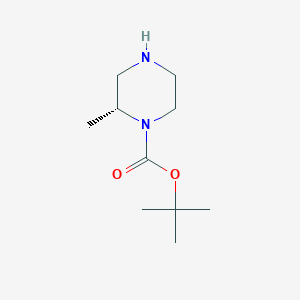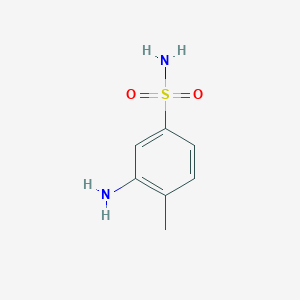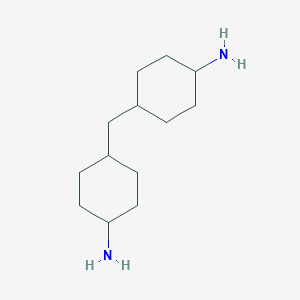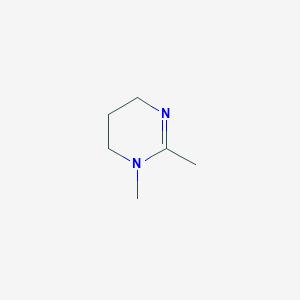
1-(3-Chloropropyl)piperidine
Übersicht
Beschreibung
“1-(3-Chloropropyl)piperidine” is a chemical compound with the empirical formula C8H16ClN . It has a molecular weight of 161.67 g/mol . This compound is used in the preparation of Triazolotriazine derivatives as A2A receptor antagonists .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropropyl)piperidine” can be represented by the SMILES string ClCCCN1CCCCC1 . The InChI representation is InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 . The exact mass and monoisotopic mass of the compound are both 161.0971272 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropropyl)piperidine” include a molecular weight of 161.67 g/mol . It has a XLogP3-AA value of 2.1 . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 161.0971272 g/mol . The topological polar surface area is 3.2 Ų .
Wissenschaftliche Forschungsanwendungen
Drug Development
1-(3-Chloropropyl)piperidine: is a valuable intermediate in medicinal chemistry. Its piperidine ring is a common motif in pharmaceutical compounds . The chloropropyl group allows for further functionalization, making it a versatile precursor for synthesizing a variety of pharmacologically active molecules. For instance, it can be used to create ligands for receptors or ion channels involved in neurological disorders.
Material Science
In material science, 1-(3-Chloropropyl)piperidine can be utilized to modify surface properties of materials. Its incorporation into polymers can alter hydrophobicity, which is crucial for developing materials with specific interaction capabilities with other substances, potentially useful in coatings and nanotechnology applications .
Environmental Science
This compound’s reactivity makes it suitable for environmental science research, particularly in the study of organic compound degradation. Researchers can use 1-(3-Chloropropyl)piperidine to simulate the breakdown of environmental pollutants, aiding in the understanding of degradation pathways and the development of remediation strategies .
Biochemistry
In biochemistry, 1-(3-Chloropropyl)piperidine serves as a building block for synthesizing compounds that can interact with biological systems. It can be used to study enzyme-substrate interactions or to create small molecules that can modulate biochemical pathways, contributing to the understanding of cellular processes .
Analytical Chemistry
1-(3-Chloropropyl)piperidine: is used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a reactant in the development of new analytical methods, such as chromatography or spectroscopy .
Organic Synthesis
In organic synthesis, 1-(3-Chloropropyl)piperidine is employed in multicomponent reactions due to its reactive chloropropyl group. It can participate in cyclization reactions to form complex organic structures, which are essential in synthesizing natural products and novel organic compounds .
Safety and Hazards
When handling “1-(3-Chloropropyl)piperidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
Wirkmechanismus
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-(3-Chloropropyl)piperidine, it’s known to be stable under normal temperature and pressure . It should be prevented from contacting groundwater, waterways, or sewage systems .
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163164 | |
| Record name | Piperidine, 1-(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperidine | |
CAS RN |
1458-63-5 | |
| Record name | 1-(3-Chloropropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-chloropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






